molecular formula C14H23NO4S B5059217 [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-methoxyethyl)amine

[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B5059217
M. Wt: 301.40 g/mol
InChI Key: MUHZUARBZZUBRF-UHFFFAOYSA-N
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Description

(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring substituted with dimethyl and propoxy groups, and an amine group linked to a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amination reaction: The sulfonyl chloride intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the desired sulfonamide. Common bases used in this reaction include triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.

    Biological Studies: It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes through the formation of a stable sulfonamide-enzyme complex. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine
  • (4,5-Dimethyl-2-propoxyphenyl)sulfonylamine

Uniqueness

(4,5-Dimethyl-2-propoxyphenyl)sulfonylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a sulfonamide and a methoxyethyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-7-19-13-9-11(2)12(3)10-14(13)20(16,17)15-6-8-18-4/h9-10,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHZUARBZZUBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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